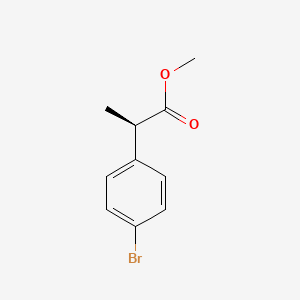
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol is an organic compound that belongs to the class of phenoxy alcohols This compound features a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with (S)-butane-1,2-diol in the presence of a base like potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-dione.
Reduction: Formation of 4-(3,5-dimethylphenoxy)butane-1,2-diol.
Substitution: Formation of 4-(4-azido-3,5-dimethylphenoxy)butane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(4-chloro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a chlorine atom instead of bromine.
(S)-4-(4-fluoro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a fluorine atom instead of bromine.
(S)-4-(4-iodo-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can influence its reactivity and interactions compared to its halogenated analogs
Eigenschaften
Molekularformel |
C12H17BrO3 |
|---|---|
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
(2S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol |
InChI |
InChI=1S/C12H17BrO3/c1-8-5-11(6-9(2)12(8)13)16-4-3-10(15)7-14/h5-6,10,14-15H,3-4,7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
DVLQQKOAXNODTL-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1Br)C)OCC[C@@H](CO)O |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C)OCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


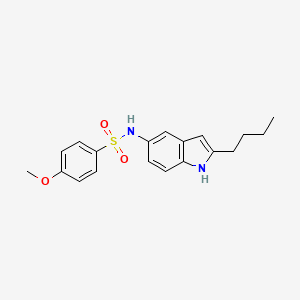

![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
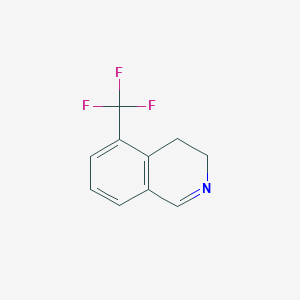
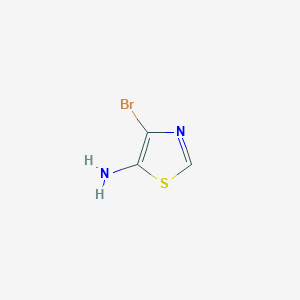
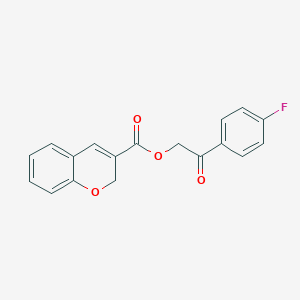

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

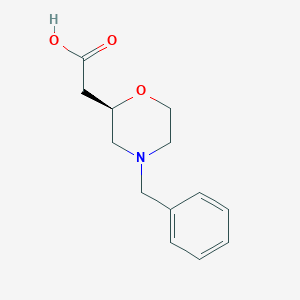
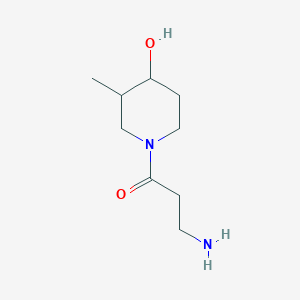
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
